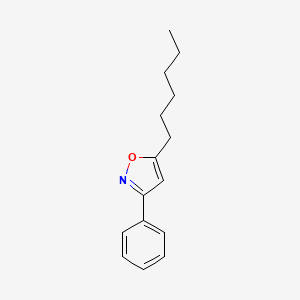
5-Hexyl-3-phenyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyl-3-phenyl-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is characterized by a hexyl group at the 5-position and a phenyl group at the 3-position of the oxazole ring. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-3-phenyl-1,2-oxazole can be achieved through various methods. One common approach is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes . This method allows for the preparation of 4,5-disubstituted oxazoles in high yields. Another method involves the use of palladium-catalyzed direct arylation of oxazoles, which provides high regioselectivity at both C-5 and C-2 positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of task-specific phosphine ligands and polar solvents can enhance the efficiency of the palladium-catalyzed arylation process . Additionally, the use of ionic liquids as solvents can improve the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexyl-3-phenyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: Reduction of the oxazole ring can lead to the formation of oxazolines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazolines.
Substitution: Various substituted oxazoles depending on the reagents used.
Applications De Recherche Scientifique
5-Hexyl-3-phenyl-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 5-Hexyl-3-phenyl-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-3-phenyl-1,2-oxazole: Similar structure but with a methyl group instead of a hexyl group.
5-Ethyl-3-phenyl-1,2-oxazole: Similar structure but with an ethyl group instead of a hexyl group.
5-Propyl-3-phenyl-1,2-oxazole: Similar structure but with a propyl group instead of a hexyl group.
Uniqueness
5-Hexyl-3-phenyl-1,2-oxazole is unique due to its longer alkyl chain (hexyl group), which can influence its lipophilicity and biological activity. The presence of the hexyl group may enhance its ability to interact with hydrophobic regions of biological targets, potentially leading to improved efficacy in certain applications .
Propriétés
Numéro CAS |
253270-21-2 |
|---|---|
Formule moléculaire |
C15H19NO |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
5-hexyl-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C15H19NO/c1-2-3-4-8-11-14-12-15(16-17-14)13-9-6-5-7-10-13/h5-7,9-10,12H,2-4,8,11H2,1H3 |
Clé InChI |
HBUDBELCFXDKSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC(=NO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


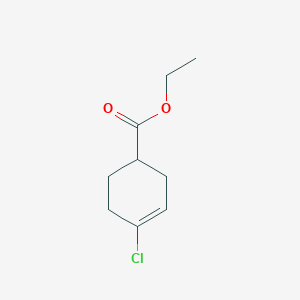
![1-Benzyl-2-[(E)-(4-methoxyphenyl)diazenyl]-1H-imidazole](/img/structure/B14244203.png)
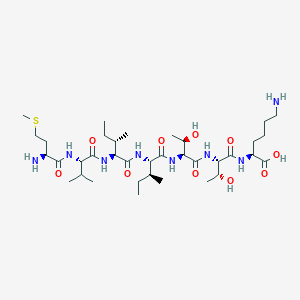

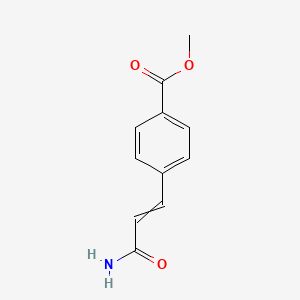
![Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate](/img/structure/B14244240.png)
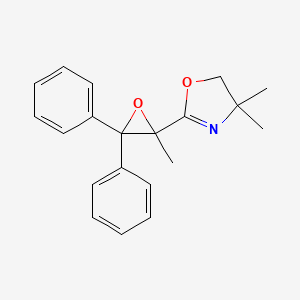
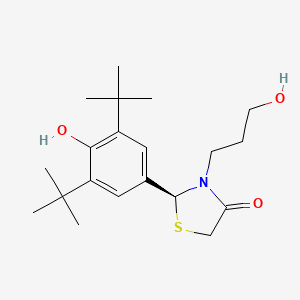
![4-(2,5-Diazabicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14244256.png)
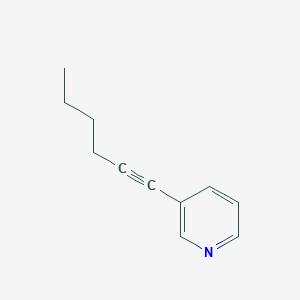
![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14244266.png)
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene](/img/structure/B14244272.png)
![2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-](/img/structure/B14244285.png)

